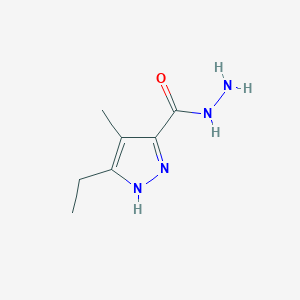![molecular formula C10H11N3O2 B3021075 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832741-06-7](/img/structure/B3021075.png)
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. These compounds are synthesized through reactions with ammonium acetate and dimethylformamide dimethylacetal (Bruni et al., 1994).
Elucidation of Chemical Structures and Reactions Research has focused on the reactivity and structural corrections of various pyrazolo[1,5-a]pyrimidine derivatives, including those synthesized from this compound. These studies involve complex chemical reactions and detailed spectroscopic analysis, enhancing understanding of these compounds (Chimichi et al., 1993).
Recyclization and Rearrangement Studies This compound is also involved in studies exploring the recyclization and rearrangement of pyrazolo[1,5-a]pyrimidine derivatives. These investigations provide insights into the dynamic behavior of these compounds under various conditions, contributing to the field of heterocyclic chemistry (Danagulyan et al., 2011).
Catalysis in Green Chemistry this compound is employed in the development of novel catalysts for green chemistry applications. This includes the synthesis of bionanocomposite catalysts for efficient production of tetrazolo[1,5-a]pyrimidines, demonstrating the compound's role in environmentally friendly chemical processes (Maleki et al., 2017).
Investigation of Electrophilic Substitutions Research on this compound includes the study of its electrophilic substitutions. This research contributes to the understanding of chemical reactivity and potential applications in synthesizing novel compounds (Atta, 2011).
Synthesis and Analysis of Copper(II) Complexes The compound is used in the synthesis of copper(II) complexes. These complexes are analyzed for their DNA interaction, cytotoxicity, and potential medicinal applications, demonstrating the versatility of this compound in bioinorganic chemistry (Haleel et al., 2019).
Development of Systemic Fungicides This compound serves as a basis for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which are analogues of systemic fungicides. Research in this area is crucial for the development of new agricultural chemicals (Huppatz, 1985).
Mécanisme D'action
Target of Action
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBGQDUPCSSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)
![5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid](/img/structure/B3021007.png)




